molecular formula C12H11NO2 B018170 1-(4-Methoxyphenyl)pyridin-2(1H)-one CAS No. 725256-40-6

1-(4-Methoxyphenyl)pyridin-2(1H)-one

Cat. No. B018170
M. Wt: 201.22 g/mol
InChI Key: XPOAQLWTRJJVPO-UHFFFAOYSA-N
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Description

The compound “1-(4-Methoxyphenyl)pyridin-2(1H)-one” is a heterocyclic compound that contains a pyridin-2-one ring and a methoxyphenyl group . Pyridin-2-one is a type of pyridine, which is a six-membered ring with one nitrogen atom and five carbon atoms. The methoxyphenyl group consists of a phenyl ring (a six-membered carbon ring) with a methoxy group (-OCH3) attached .


Molecular Structure Analysis

The molecular structure of “1-(4-Methoxyphenyl)pyridin-2(1H)-one” would consist of a pyridin-2-one ring attached to a 4-methoxyphenyl group. The exact structure would depend on the specific positions of these groups on the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving “1-(4-Methoxyphenyl)pyridin-2(1H)-one” are not available, similar compounds are often involved in reactions such as nucleophilic substitution, electrophilic substitution, and redox reactions .

Scientific Research Applications

  • Fluorescent Sensing : A derivative, 3-(4-methoxyphenyl)-4-(methylsulfanyl)-6-(pyridin-2-yl)pyridin-2(1H)-one, has been developed as a novel small molecule fluorescent probe for effectively detecting Zn(2+) ions (Hagimori et al., 2011).

  • Cytotoxic Activity : Another compound, 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, shows promising cytotoxic activity against MCF-7 cells, indicating potential in cancer research (Mushtaque et al., 2016).

  • Corrosion Inhibition : Pyridine derivatives, including those related to 1-(4-Methoxyphenyl)pyridin-2(1H)-one, have been found to inhibit N80 steel corrosion in acidic environments (Ansari et al., 2015).

  • Bronchial Pneumonia Treatment : A new heterocycle compound based on this chemical structure has shown potential for treating children's bronchial pneumonia (Xiao-fang Ding & Xiao Zhong, 2022).

  • Crystal Structure Analysis : Studies on various derivatives have provided insights into their crystal structures, which are crucial for understanding their chemical properties and potential applications (Qing Wang et al., 2017).

  • Synthesis of Pyridine Derivatives : Research has been conducted on the synthesis of new pyridine derivatives from 1-(4-Methoxyphenyl)pyridin-2(1H)-one, which are significant for developing new pharmaceuticals and other applications (Wu Feng, 2011).

  • Theoretical Studies : Theoretical studies using density functional theory have been conducted on derivatives to validate experimental results (Nazmiye Öner et al., 2016).

Future Directions

The future research directions for “1-(4-Methoxyphenyl)pyridin-2(1H)-one” could involve studying its synthesis, reactions, and potential biological activity. It could also be interesting to study its physical and chemical properties in more detail .

properties

IUPAC Name

1-(4-methoxyphenyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-15-11-7-5-10(6-8-11)13-9-3-2-4-12(13)14/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOAQLWTRJJVPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20479835
Record name 1-(4-METHOXYPHENYL)PYRIDIN-2(1H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20479835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)pyridin-2(1H)-one

CAS RN

725256-40-6
Record name 1-(4-METHOXYPHENYL)PYRIDIN-2(1H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20479835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Potassium carbonate (1.16 g, 8.41 mmol) and copper iodide (16 mg, 0.084 mmol) were added to a dimethylformamide (12 mL) solution of 4-hydroxypyridine (800 mg, 8.41 mmol) and 4-iodo-1-methoxybenzene (3.94 g, 16.8 mmol), and stirred at 150° C. for 21 hours. The reaction mixture was cooled to room temperature, then water was added to the reaction mixture, and extracted with ethyl acetate. The organic layer was washed with saturated brine, dried with anhydrous sodium sulfate, and then concentrated under reduced pressure. The residue was purified through silica gel column chromatography (C-300, hexane/ethyl acetate=1/1) to obtain the entitled compound (870 mg, 51%).
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
3.94 g
Type
reactant
Reaction Step One
Quantity
16 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
51%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
W Zhu, J Shen, Q Li, Q Pei, J Chen, Z Chen… - Archiv der …, 2013 - Wiley Online Library
Twenty‐seven 1,5‐disubstituted‐pyridin‐2(1H)‐one derivatives were synthesized and evaluated for their anti‐cancer and anti‐fibrosis activity by A549 and NIH3T3 cell viability assays, …
Number of citations: 13 onlinelibrary.wiley.com
GC Ribeiro - 2015 - run.unl.pt
A multicomponent reaction (MCR) is a one-pot reaction of three or more starting compounds to form a single product. We used a MCR between 3-formylchromone, Meldrum’s acid and a …
Number of citations: 0 run.unl.pt
H Jia, Y Song, J Yu, P Zhan, D Rai, X Liang… - European Journal of …, 2017 - Elsevier
In continuation of our efforts toward the discovery of potent non-nucleoside hepatitis B virus (HBV) inhibitors with novel structures, we have employed bioisosterism and hybrid …
Number of citations: 35 www.sciencedirect.com
S Tao, J Xiao, Y Li, F Sun, Y Du - Chinese Journal of Chemistry, 2021 - Wiley Online Library
Main observation and conclusion The reaction of pyridin‐2(1H)‐ones with PhICl 2 and NH 4 SCN enables an efficient regioselective thiocyanation, leading to the synthesis of the …
Number of citations: 10 onlinelibrary.wiley.com
Z Lv, C Sheng, T Wang, Y Zhang, J Liu… - Journal of medicinal …, 2010 - ACS Publications
A series of novel 2-pyridone derivatives were synthesized and evaluated for their antihepatitis B virus (HBV) activity and cytotoxicity in vitro. Moderate to good activity against HBV DNA …
Number of citations: 107 pubs.acs.org
T Kittikool, K Phakdeeyothin… - European Journal of …, 2021 - Wiley Online Library
A highly efficient and regioselective manganese‐induced radical oxidative direct C−P bond formation between 2‐pyridones and secondary phosphine oxides was developed. The C3‐…
W Yan, Z Huang, Z Wang, S Cao, L Tong… - Chemical Biology & …, 2016 - Wiley Online Library
In this study, we described the design, synthesis, and biological evaluation of 1,3‐diaryl‐pyridones as vascular endothelial growth factor receptor‐2 ( VEGFR ‐2) inhibitors. The 1,3‐…
Number of citations: 5 onlinelibrary.wiley.com
Y Zhang, Z Lv, M Zhang, K Li - Tetrahedron, 2013 - Elsevier
The synthesis of 2-pyridone derivatives from different substituted amines and various 3-(E)-methyl 3-(4-oxo-4H-chromen-3-yl)acrylate derivatives was proposed and described. The …
Number of citations: 15 www.sciencedirect.com
HS Sim, HD Khanal, YR Lee - The Journal of Organic Chemistry, 2022 - ACS Publications
A highly efficient and atom-economic iron(III)-catalyzed three-component heteroannulation reaction between phenylpropiolamides, 3-formylchromones, and water is described for the …
Number of citations: 1 pubs.acs.org
K Ikegai, Y Nagata, T Mukaiyama - Bulletin of the Chemical Society of …, 2006 - journal.csj.jp
An efficient method for the N-arylation of pyridin-2(1H)-ones and the related heteroaromatic lactams has been established via ligand-coupling reactions using tri- or tetra-aryl …
Number of citations: 22 www.journal.csj.jp

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